4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid
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Overview
Description
4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid is an organic compound that features both amide and carboxylic acid functional groups. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a suitable aromatic compound, a nitration reaction can introduce a nitro group.
Reduction: The nitro group can be reduced to an amine.
Acylation: The amine can be acylated to introduce the carbamoyl group.
Halogenation: Chlorination can be performed to introduce the chloro group.
Coupling: The resulting intermediate can be coupled with a butanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or carbamoyl groups.
Reduction: Reduction reactions could target the carbonyl or carboxylic acid groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-carbamoyl-3-chloroanilino)-4-oxopentanoic acid: Similar structure with an additional carbon in the chain.
4-(4-carbamoyl-3-bromoanilino)-4-oxobutanoic acid: Similar structure with a bromo group instead of a chloro group.
Uniqueness
The unique combination of functional groups in 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid may confer specific reactivity and biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-5-6(1-2-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H2,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPGUMHRNFNAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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